molecular formula C21H13Cl2NO2 B14440711 [1-Chloro-2-(4-chlorophenyl)indolizin-3-yl](4-hydroxyphenyl)methanone CAS No. 77832-70-3

[1-Chloro-2-(4-chlorophenyl)indolizin-3-yl](4-hydroxyphenyl)methanone

Cat. No.: B14440711
CAS No.: 77832-70-3
M. Wt: 382.2 g/mol
InChI Key: HROHKBHPNGSDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone: is a complex organic compound that belongs to the class of indolizine derivatives. Indolizine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a chloro-substituted indolizine core and a hydroxyphenyl methanone group, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizine derivatives, including 1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone, typically involves multi-step reactions. One common method is the Scholtz reaction , which involves the cyclization of pyridine derivatives . Another approach is the Chichibabin reaction , which uses pyrrole derivatives as starting materials . These reactions often require specific catalysts and controlled conditions to achieve the desired substitution patterns.

Industrial Production Methods: Industrial production of such compounds may involve transition metal-catalyzed reactions and oxidative coupling techniques to enhance yield and selectivity . These methods are optimized for large-scale synthesis, ensuring the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology: Biologically, indolizine derivatives have shown potential in various applications, including antiviral, anti-inflammatory, and anticancer activities . The compound’s ability to interact with multiple biological targets makes it a valuable tool in drug discovery and development.

Medicine: In medicine, 1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone is studied for its potential therapeutic effects. Its unique structure allows it to bind with high affinity to specific receptors, making it a candidate for developing new drugs .

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

CAS No.

77832-70-3

Molecular Formula

C21H13Cl2NO2

Molecular Weight

382.2 g/mol

IUPAC Name

[1-chloro-2-(4-chlorophenyl)indolizin-3-yl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C21H13Cl2NO2/c22-15-8-4-13(5-9-15)18-19(23)17-3-1-2-12-24(17)20(18)21(26)14-6-10-16(25)11-7-14/h1-12,25H

InChI Key

HROHKBHPNGSDDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.